molecular formula C13H11F B3054051 Diphenylfluoromethane CAS No. 579-55-5

Diphenylfluoromethane

Cat. No. B3054051
CAS RN: 579-55-5
M. Wt: 186.22 g/mol
InChI Key: WENJBBOATMHIJJ-UHFFFAOYSA-N
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Description

Diphenylfluoromethane, also known as difluorodiphenylmethane, is a chemical compound with the molecular formula CHF . It has an average mass of 204.215 Da and a monoisotopic mass of 204.075058 Da .


Synthesis Analysis

The synthesis of diphenylfluoromethane involves a challenging flow-chemistry experiment using the Omura-Sharma-Swern oxidation . This reaction is appealing from a didactic viewpoint for several reasons: the product is a relatively stable diazo compound, a chemically interesting type of compound .


Molecular Structure Analysis

The molecular structure of diphenylfluoromethane can be analyzed using various methods such as DP4 NMR structure analysis and mass spectrometry . These methods provide reliable results in computational structure elucidation .


Chemical Reactions Analysis

Diphenylfluoromethane can undergo various chemical reactions. For instance, difluorocarbene precursors react with Kl to give HCF2l1 in high yields; a smooth reaction of 1 with alkenes or alkynes in the presence of Na2S2O4 gives the difluoromethylated adducts in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like diphenylfluoromethane can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Microfluidity Measurements in Micelles

Diphenylpropane, a compound structurally similar to diphenylfluoromethane, has been employed in scientific research as a pseudomonomolecular probe for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. These probes can be used at low concentrations and provide reliable measurements, avoiding issues associated with solute distribution statistics that are common with intermolecular probes (Zachariasse, 1978).

Synthesis of Cyclopropane Derivatives

(E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, a compound related to diphenylfluoromethane, undergoes alkylation to produce trifluoromethylated cyclopropane derivatives. These derivatives have significant potential in various chemical synthesis processes (Kasai et al., 2012).

Liquid Crystal Displays

Fluorinated diphenyldiacetylene and tolane liquid crystals, which include diphenylfluoromethane structures, exhibit high resistivity, birefringence, and low viscosity. These properties make them particularly useful in active matrix, photoactivated light valve, and polymer-dispersed liquid crystal displays (Wu et al., 1993).

Deoxyfluorination of Carboxylic Acids

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a derivative of diphenylfluoromethane, has been developed for the deoxyfluorination of carboxylic acids. This reagent allows the transformation of various carboxylic acids into acyl fluorides under neutral conditions, which is a significant advancement in chemical synthesis (Wang et al., 2021).

Synthesis of Biodegradable Polyurethanes

Diphenylfluoromethane-related compounds have been used in synthesizing novel biodegradable fluorine-containing polyurethanes. These materials are synthesized using a process that involves 4,4′-diphenylmethane diisocyanate and are analyzed using various methods like NMR, FTIR, and atomic force microscopy (Li et al., 2018).

Gas Separation Membranes

Polymers containing diphenylfluorene (structurally related to diphenylfluoromethane) are used as gas separation membranes due to their high permeabilities and selectivities for gases like He, H2, CO2, O2, N2, and CH4. These properties are attributed to the presence of diphenylfluorene moieties, which enhance the overall effectiveness of the membranes (Xu et al., 2002).

Future Directions

The future directions of diphenylfluoromethane research could involve advancing fabrication processes and exploring its potential applications in various fields such as desalination membranes and natural gas purification .

properties

IUPAC Name

[fluoro(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENJBBOATMHIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511102
Record name 1,1'-(Fluoromethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

579-55-5
Record name 1,1'-(Fluoromethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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